Cas no 64729-38-0 (2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl-)
2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl-
- 6-CHLORO-4-HYDROXY-7-METHOXYCOUMARIN 0.99
- 6-chloro-4-hydroxy-7-methylchromen-2-one
- 6-CHLORO-4-HYDROXY-7-METHYLCOUMARIN
- 2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl
- 4-hydroxy-6-chloro-7-methylcoumarin
- 6-chloro-2-hydroxy-7-methylchromen-4-one
- 6-CHLORO-4-HYDROXY-7-METHYL-2H-CHROMEN-2-ONE
- MFCD01242621
- SY309878
- 6-Chloro-4-hydroxy-7-methyl-2H-1-benzopyran-2-one
- DTXSID50715617
- Oprea1_015443
- SCHEMBL3075970
- 64729-38-0
-
- Inchi: 1S/C10H7ClO3/c1-5-2-9-6(3-7(5)11)8(12)4-10(13)14-9/h2-4,12H,1H3
- InChI Key: WOILRPBEBXTBKT-UHFFFAOYSA-N
- SMILES: ClC1=CC2C(=CC(=O)OC=2C=C1C)O
Computed Properties
- Exact Mass: 210.00800
- Monoisotopic Mass: 210.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 50.44000
- LogP: 2.46040
2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY309878-1g |
6-Chloro-4-hydroxy-7-methylcoumarin |
64729-38-0 | ≥95% | 1g |
¥12150.00 | 2025-04-13 |
2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- Suppliers
2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl-
Professional Introduction to 2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- (CAS No. 64729-38-0)
2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl-, with the CAS number 64729-38-0, is a significant compound in the field of chemical and biomedical research. This heterocyclic compound belongs to the benzopyranone class, characterized by its oxygen-containing fused ring structure. The presence of multiple functional groups, including a chloro substituent at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 7-position, makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
The< strong>benzopyranone scaffold is well-documented for its biological activity and has been extensively studied for its pharmacological properties. The< strong>6-chloro and< strong>4-hydroxy substituents in this compound contribute to its unique reactivity and interaction with biological targets. Specifically, the chloro group can enhance electrophilicity, making it susceptible to nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding interactions, crucial for binding to biological receptors.
In recent years, there has been growing interest in< strong>benzopyranone derivatives due to their potential applications in drug discovery. The< strong>6-chloro-4-hydroxy-7-methyl variant has shown promise in preliminary studies as a precursor for developing novel therapeutic agents. For instance, researchers have explored its utility in synthesizing compounds with anti-inflammatory and antioxidant properties. These properties are particularly relevant in the context of chronic diseases where inflammation and oxidative stress play significant roles.
The< strong>methyl group at the 7-position of the benzopyranone ring also contributes to the compound's complexity and functionality. This substitution can influence electronic distribution across the ring system, affecting its reactivity and binding affinity. In medicinal chemistry, such modifications are often employed to fine-tune pharmacokinetic profiles and enhance target specificity. The< strong>6-chloro,< strong>4-hydroxy, and< strong>methyl-substituted benzopyranone represents an excellent example of how structural modifications can lead to compounds with tailored biological activities.
The synthesis of< strong>2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- involves multi-step organic reactions that require careful optimization. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and hydroxylation. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents with high precision. These synthetic strategies ensure high yields and purity, which are critical for subsequent biological evaluations.
In terms of biological activity, preliminary studies on derivatives of this compound have revealed interesting findings. For example, certain benzopyranone analogs have demonstrated inhibitory effects on enzymes involved in inflammatory pathways. The< strong>6-chloro,< strong>4-hydroxy, and< strong>methyl-substituted derivative has been tested for its potential to modulate these pathways without significant off-target effects. Such findings are encouraging for further development into therapeutic agents.
The pharmacological potential of< strong>2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl- extends beyond anti-inflammatory applications. Researchers have also explored its role in anticancer therapy due to its ability to interact with various cellular targets. The< strong>benzopyranone scaffold is known to exhibit DNA intercalation properties, which can be exploited for inducing apoptosis in cancer cells. Additionally, the presence of electron-withdrawing groups like the< strong>6-chloro substituent enhances its ability to interact with biological targets through electrostatic interactions.
The development of novel drug candidates often involves rigorous testing in vitro and in vivo models. The< strong>6-chloro-4-hydroxy-7-methyl-substituted benzopyranone has been evaluated using various cell lines to assess its cytotoxicity and efficacy. Preliminary results suggest that it exhibits selective toxicity towards certain cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safe and effective therapeutics.
The structural features of< strong>2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl-, particularly the combination of chloro, hydroxyl, and methyl substituents, make it a valuable scaffold for further derivatization. Medicinal chemists often use such compounds as starting points for designing libraries of analogs with enhanced pharmacological properties. Techniques like structure-based drug design (SBDD) leverage computational methods to predict how structural modifications will affect biological activity.
In conclusion,< strong>2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-7-methyl-(CAS No.< strong>64729-38-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its pharmacological properties and synthetic pathways, paving the way for innovative drug discovery efforts.
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